2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)-
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Overview
Description
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- is a chiral compound belonging to the class of imidazolidinones. These compounds are cyclic derivatives of urea and are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- can be achieved through several methods. One common approach involves the amidation of phenylalanine with methylamine, followed by a condensation reaction with acetone . This method ensures the formation of the desired chiral centers.
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure and high-temperature conditions to facilitate the reactions. For instance, the reaction of 1,2-dichloroethane with methylamine at elevated temperatures and pressures can yield the desired product . Another method involves the use of ethylene glycol and methylamine under similar conditions .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazolidinone oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Scientific Research Applications
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including iminium catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, detergents, and dyestuffs.
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- involves the formation of an iminium ion with carbonyl groups of α,β-unsaturated aldehydes and enones. This iminium activation lowers the substrate’s lowest unoccupied molecular orbital (LUMO), facilitating various chemical reactions . The compound acts as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
4-Imidazolidinone: Prepared from phenylalanine and used in similar catalytic applications.
Uniqueness
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- is unique due to its chiral centers, which impart specific stereochemical properties that are crucial for its applications in asymmetric synthesis and catalysis .
Properties
CAS No. |
188299-19-6 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-one |
InChI |
InChI=1S/C17H18N2O/c1-18-15(13-9-5-3-6-10-13)16(19(2)17(18)20)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3/t15-,16-/m0/s1 |
InChI Key |
VDNQPGJZCBMFEH-HOTGVXAUSA-N |
Isomeric SMILES |
CN1[C@H]([C@@H](N(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(C(N(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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